molecular formula C21H22F2N2O3S B1574415 SGX201

SGX201

Cat. No.: B1574415
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGX201 is a time-release, oral formulation of BDP, a highly potent, topically active corticosteroid that has a local effect on inflamed tissue. BDP has been marketed in the United States and worldwide since the early 1970s as the active pharmaceutical ingredient in inhalation products for the treatment of patients with allergic rhinitis and asthma. This compound has been awarded fast-track designation from the FDA for the prevention of radiation enteritis. Fast-track designation is designed to facilitate the development and expedite the review of new drugs intended to treat serious or life threatening conditions that are also unmet medical needs.

Scientific Research Applications

Phase 1/2 Clinical Trial Results

A Phase 1/2 clinical trial (protocol BDP-ENT-01) evaluated the safety and efficacy of SGX201 in 16 patients with rectal cancer undergoing concurrent radiation and chemotherapy. The study was conducted across five centers and focused on assessing the drug's tolerability and preliminary efficacy in preventing acute radiation enteritis.

  • Safety Profile : The administration of this compound was reported to be safe and well-tolerated across all dose groups. Notably, the incidence of diarrhea was lower than that observed in historical control data for similar patient populations .
  • Efficacy Indicators : The trial demonstrated a potential dose response regarding gastrointestinal symptoms, including nausea and vomiting. The exploratory data suggested that this compound could effectively reduce the signs and symptoms associated with acute radiation enteritis .

Case Study Insights

The findings from clinical trials are supported by anecdotal evidence from case studies that highlight the effectiveness of this compound in managing gastrointestinal inflammation related to cancer treatments. For instance, physicians have noted improvements in patient quality of life when using this compound as part of their treatment regimen .

Comparative Analysis of Clinical Outcomes

Parameter This compound Historical Controls
Incidence of DiarrheaLower incidence observedHigher incidence reported
Nausea and VomitingDose-dependent reductionStandard rates
Patient TolerabilityWell toleratedVaried tolerability

Future Research Directions

The promising results from initial trials have led to ongoing research into additional applications for this compound, including its use in:

  • Acute Radiation Syndrome (ARS) : Investigations are underway to evaluate this compound's effectiveness in preventing gastrointestinal ARS, particularly following high-dose radiation exposure.
  • Broader Oncological Applications : Researchers are exploring the potential for this compound to be used alongside other cancer therapies to enhance patient outcomes while minimizing adverse effects related to gastrointestinal health .

Properties

Molecular Formula

C21H22F2N2O3S

Appearance

Solid powder

Synonyms

SGX201;  SGX201;  SGX 201. DOR201;  DOR-201;  DOR 201.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.